molecular formula C8H11NO2 B8599438 3-Methylbut-2-en-1-yl cyanoacetate CAS No. 63389-84-4

3-Methylbut-2-en-1-yl cyanoacetate

Cat. No. B8599438
CAS RN: 63389-84-4
M. Wt: 153.18 g/mol
InChI Key: LZLSUHMFFPVWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbut-2-en-1-yl cyanoacetate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylbut-2-en-1-yl cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbut-2-en-1-yl cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63389-84-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methylbut-2-enyl 2-cyanoacetate

InChI

InChI=1S/C8H11NO2/c1-7(2)4-6-11-8(10)3-5-9/h4H,3,6H2,1-2H3

InChI Key

LZLSUHMFFPVWGU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)CC#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyanoacetic acid (25.9 mmol), 3-methyl-2-butenyl chloride (24.9 mmol), triethylamine (25.7 mmol) and a solvent (30 ml) were placed in a 50-ml flask equipped with a magnetic stirrer and a reflux condenser. The mixture was heated until no more of the title ester was formed. The Table states the solvents, temperatures and heating times used and presents the results. In all cases, the conversion of the 3-methyl-2-butenyl chloride was higher than 85%.
Quantity
25.9 mmol
Type
reactant
Reaction Step One
Quantity
24.9 mmol
Type
reactant
Reaction Step One
Quantity
25.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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